molecular formula C8H11ClF3NO2 B2646857 2-Chloro-1-[3-(trifluoromethyl)morpholin-4-yl]propan-1-one CAS No. 2297228-66-9

2-Chloro-1-[3-(trifluoromethyl)morpholin-4-yl]propan-1-one

Cat. No.: B2646857
CAS No.: 2297228-66-9
M. Wt: 245.63
InChI Key: NBWPIQSTOYXJBF-UHFFFAOYSA-N
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Description

2-Chloro-1-[3-(trifluoromethyl)morpholin-4-yl]propan-1-one is an organic compound that features a morpholine ring substituted with a trifluoromethyl group and a chloro-propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[3-(trifluoromethyl)morpholin-4-yl]propan-1-one typically involves the reaction of 3-(trifluoromethyl)morpholine with a chlorinated propanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the nucleophilic substitution reaction. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is often conducted at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[3-(trifluoromethyl)morpholin-4-yl]propan-1-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The propanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted morpholine derivatives.

    Oxidation: Formation of carboxylic acids or esters.

    Reduction: Formation of alcohols or hydroxy derivatives.

Scientific Research Applications

2-Chloro-1-[3-(trifluoromethyl)morpholin-4-yl]propan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is studied for its potential effects on enzyme activity and receptor binding.

    Industrial Chemistry: It serves as a building block for the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[3-(trifluoromethyl)morpholin-4-yl]propan-1-one involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro-propanone moiety can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)phenol
  • 2-Chloro-3-(trifluoromethyl)phenol

Uniqueness

Compared to similar compounds, 2-Chloro-1-[3-(trifluoromethyl)morpholin-4-yl]propan-1-one is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-1-[3-(trifluoromethyl)morpholin-4-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClF3NO2/c1-5(9)7(14)13-2-3-15-4-6(13)8(10,11)12/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWPIQSTOYXJBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOCC1C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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